![molecular formula C19H22N2O5S2 B2864903 S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-5-hydroxy-3-(thiophen-3-yl)pentane-1-sulfonamido CAS No. 2097862-06-9](/img/structure/B2864903.png)
S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-5-hydroxy-3-(thiophen-3-yl)pentane-1-sulfonamido
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of pyrrolidine-2,5-dione . Pyrrolidine-2,5-dione derivatives have been studied for their anticonvulsant properties . They have shown broad-spectrum activity in animal seizure models .
Synthesis Analysis
The synthesis of similar compounds involves an optimized coupling reaction . For instance, amines were obtained via reduction of commercially available nitriles using LiAlH4 as a reductive agent .Wissenschaftliche Forschungsanwendungen
DNA Binding and Cleavage
This compound has been studied for its potential in DNA-binding and cleavage activities. Research indicates that derivatives of this compound can form complexes with metals like Manganese (II) and Cobalt (II), which have shown enhanced antimicrobial activities and significant antioxidant activity. These complexes also demonstrate efficient DNA binders, suggesting potential applications in gene therapy and molecular biology research .
Antimicrobial Activity
The antimicrobial properties of this compound, especially when complexed with certain metals, have been noted to be effective against both gram-positive and gram-negative bacteria. This opens up possibilities for its use in developing new antibiotics or disinfectants .
Antioxidant Activity
The compound’s antioxidant activity has been highlighted in studies, which could make it a candidate for research in oxidative stress-related diseases, potentially contributing to treatments for conditions like cancer or neurodegenerative diseases .
Antibody Drug Conjugates (ADCs)
Derivatives of this compound have been utilized as linkers in the development of ADCs. These linkers play a crucial role in attaching a drug to an antibody, which can then target and deliver the drug to specific cells, such as cancer cells. This application is significant in the field of targeted cancer therapy .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c22-11-8-14(15-9-12-27-13-15)7-10-20-28(25,26)17-3-1-16(2-4-17)21-18(23)5-6-19(21)24/h1-4,9,12-14,20,22H,5-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNWSHNQJHUMOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCCC(CCO)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]benzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-hydroxypropyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2864822.png)
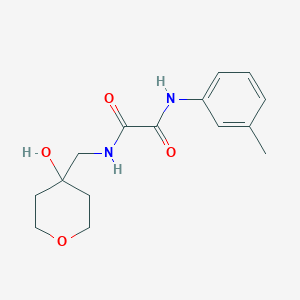
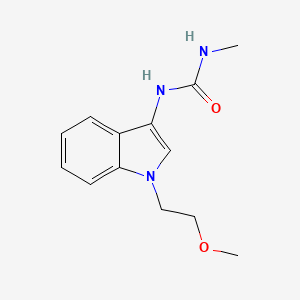
![1-[(4-ethoxyphenyl)sulfonyl]-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2864826.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline](/img/structure/B2864829.png)
![1-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2864831.png)
![potassium 2-(2-((4-allyl-5-((benzo[d]thiazol-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2864833.png)
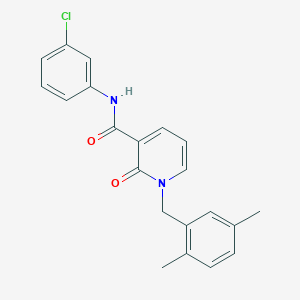
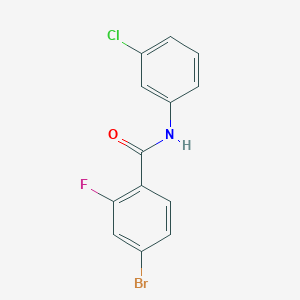
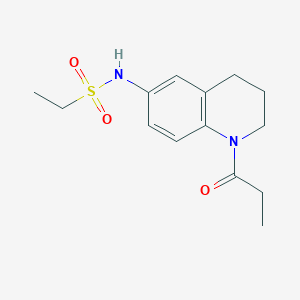

![4-(azepan-1-ylsulfonyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2864843.png)